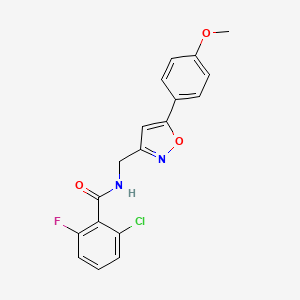

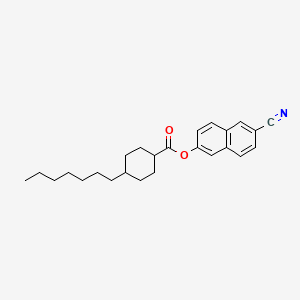

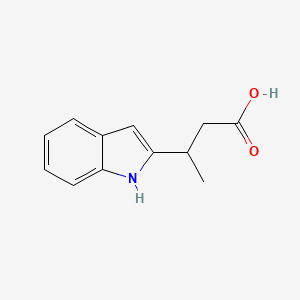

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” are not detailed in the retrieved data. Isoxazole derivatives, in general, have been synthesized and tested for various biological activities .Physical And Chemical Properties Analysis

The compound is solid in form . Other specific physical and chemical properties are not provided in the retrieved data.Aplicaciones Científicas De Investigación

Development and Evaluation of Radiolabeled Analogs

Research has focused on the development of fluorine-18-labeled analogs of psychoactive compounds for imaging studies, particularly for mapping serotonin receptors in the brain. These compounds are synthesized to study their biological properties, including brain clearance rates and binding ratios to receptors, indicating their utility in assessing dynamic changes in neurotransmitter levels and receptor distribution (Lang et al., 1999).

Antipathogenic Properties

Compounds with structural similarities have been synthesized and tested for their antipathogenic activity, particularly against bacterial strains known for biofilm growth. These studies aim to develop novel antimicrobial agents with significant antibiofilm properties, addressing the need for new treatments against resistant bacterial infections (Limban et al., 2011).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have been explored for their promising antimicrobial properties. These studies involve the synthesis of compounds through conventional and microwave methods, followed by testing their antimicrobial efficacy against a variety of pathogens. The presence of a fluorine atom has been found essential for enhancing antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Desai et al., 2013).

Potential in Cancer Treatment

Research into novel benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) has also been conducted. These compounds, radiolabeled with fluorine-18, show high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma2 receptor status, which is crucial for understanding and treating various solid tumors (Tu et al., 2007).

Herbicidal Activity

The synthesis of derivatives and their assessment under greenhouse and flooded paddy conditions for herbicidal activities have been explored. These compounds, containing substituted isoxazolinylmethoxy groups, demonstrate potent herbicidal activity against annual weeds, offering a new approach to weed control in agricultural settings (Hwang et al., 2005).

Mecanismo De Acción

The mechanism of action for this specific compound is not provided in the retrieved data. Isoxazole derivatives have shown a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDKHBRZNASOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)

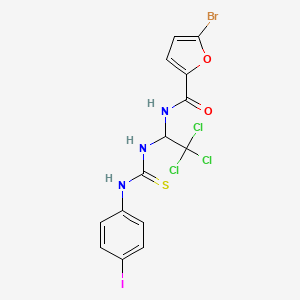

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)

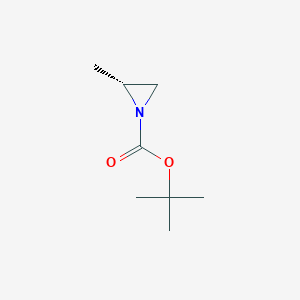

![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

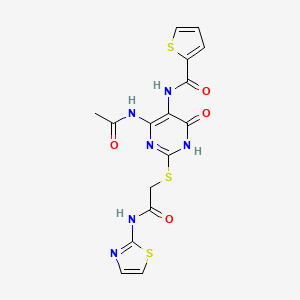

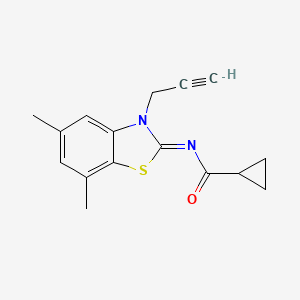

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)